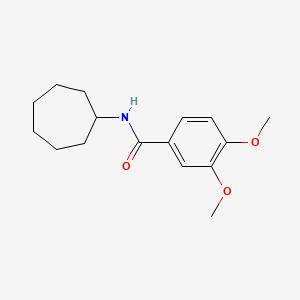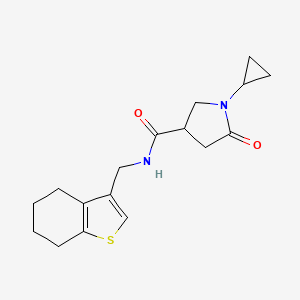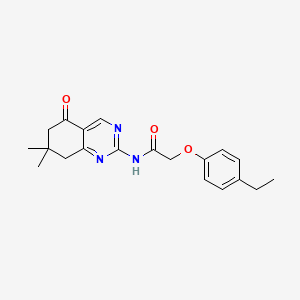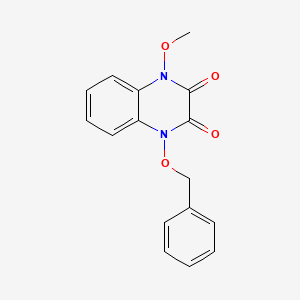
3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of hydrazone compounds, similar to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide, typically involves the condensation of an appropriate benzohydrazide with an aldehyde. For instance, in the synthesis of related compounds, 4-methoxybenzaldehyde might react with 3,5-dihydroxybenzohydrazide under acidic or basic conditions to form the desired hydrazone linkage (Lei et al., 2011).
Molecular Structure Analysis
Hydrazone compounds often exhibit interesting molecular structures, as seen in related compounds where X-ray crystallography revealed monoclinic space groups and specific unit cell parameters, indicating the solid-state arrangement and molecular conformation of these compounds (Lei et al., 2011).
Applications De Recherche Scientifique
Crystal Structures
Compounds related to 3,5-dihydroxy-N'-(4-methoxybenzylidene)benzohydrazide have been synthesized and characterized, showing specific crystal structures stabilized by hydrogen bonds and π...π interactions. For instance, aroylhydrazones derived from 5-methoxysalicylaldehyde were prepared and determined by spectroscopy and X-ray diffraction, illustrating the significance of molecular geometry and interactions in understanding their properties (Q. Zong & J. Y. Wu, 2013).
Antimicrobial and Antioxidant Activities
Several studies have explored the antimicrobial and antioxidant potentials of benzohydrazone compounds. For example, derivatives have shown significant to good antimicrobial activity against various bacterial and fungal strains. The antimicrobial activities are influenced by the presence of electron-withdrawing groups, indicating the role of molecular substitution in enhancing biological activity (You-Yue Han, 2013). Additionally, Schiff base compounds have demonstrated remarkable activities in antibacterial, antifungal, antioxidant, and cytotoxic screenings, further highlighting the diverse applications of these molecules in bioactive research (M. Sirajuddin et al., 2013).
Anticancer Evaluation
Some derivatives have been screened for their anticancer activity against a panel of 60 cell lines derived from various cancer types, showing promising results. This indicates the potential of these compounds in anticancer drug development (O. Bekircan et al., 2008).
Urease Inhibition
Research into the urease inhibitory activities of these compounds, particularly those involving oxovanadium complexes, suggests potential applications in addressing diseases caused by urease-producing pathogens. The study of such complexes reveals their significant inhibition properties, contributing to the exploration of therapeutic agents (Dan Qu et al., 2015).
Mécanisme D'action
Orientations Futures
Future research on “3,5-dihydroxy-N’-(4-methoxybenzylidene)benzohydrazide” and similar compounds could involve further exploration of their synthesis, properties, and potential biological activities. This could include studies on their mechanisms of action, toxicity, and potential uses in medicine or other fields .
Propriétés
IUPAC Name |
3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-21-14-4-2-10(3-5-14)9-16-17-15(20)11-6-12(18)8-13(19)7-11/h2-9,18-19H,1H3,(H,17,20)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URQZJORCINPMMO-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC(=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dihydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)-N-[2-(4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5555974.png)
![(1S*,5R*)-3-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5555979.png)



![1-[2-(1-oxa-8-azaspiro[4.6]undec-8-yl)-2-oxoethyl]-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5556023.png)
![5-[4-(methylthio)benzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5556034.png)
![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[2-(methylthio)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5556040.png)
![1-(cyclopropylsulfonyl)-3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5556052.png)



